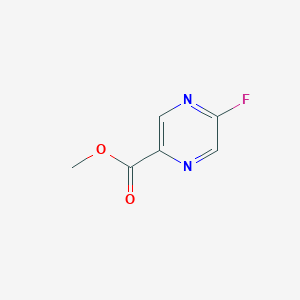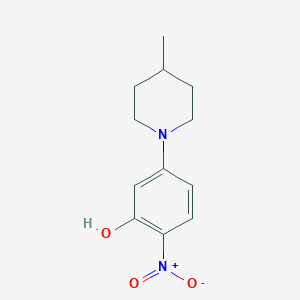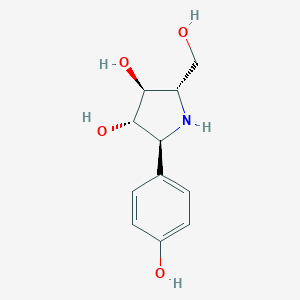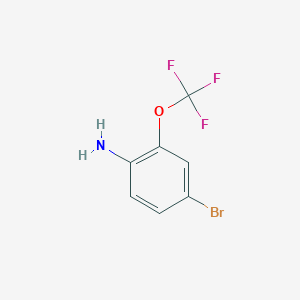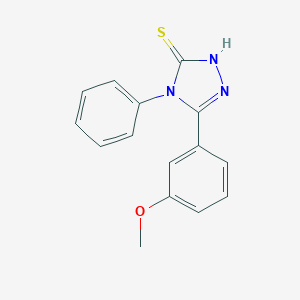
3-(4-Fluorobenzyl)pyrrolidine
Übersicht
Beschreibung
3-(4-Fluorobenzyl)pyrrolidine is an organic compound with the linear formula C11H14FN . It has a molecular weight of 179.24 . It is an off-white solid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(4-Fluorobenzyl)pyrrolidine, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorobenzyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(4-Fluorobenzyl)pyrrolidine, are often used in chemical reactions to obtain compounds for the treatment of human diseases . The structure–activity relationship (SAR) of these compounds is influenced by steric factors .Physical And Chemical Properties Analysis
3-(4-Fluorobenzyl)pyrrolidine has a molecular weight of 179.24 g/mol . It is an off-white solid .Wissenschaftliche Forschungsanwendungen
General Information
“3-(4-Fluorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H14FN .
Potential Applications in Drug Discovery
The pyrrolidine ring, which is a part of the “3-(4-Fluorobenzyl)pyrrolidine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific application of the compound. For example, in drug discovery, the compound could be used as a building block in the synthesis of more complex molecules . The exact procedures would depend on the specific synthesis route and the desired final product.
Results or Outcomes
The outcomes of using “3-(4-Fluorobenzyl)pyrrolidine” in scientific research would also depend on the specific application. In drug discovery, the desired outcome would be the synthesis of a new compound with potential therapeutic effects .
Use in Synthesis of Complex Molecules
“3-(4-Fluorobenzyl)pyrrolidine” can be used as a building block in the synthesis of more complex molecules . For example, it has been used in the preparation of 3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indole and 1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatin .
Potential Applications in Treatment of Diseases
Pyrrolidine derivatives, including “3-(4-Fluorobenzyl)pyrrolidine”, have been studied for their potential applications in the treatment of diseases of the nervous and immune systems . They have also shown antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Use in Synthesis of Fluorinated Pyridines
Fluorinated pyridines are important compounds in medicinal chemistry and agrochemicals . “3-(4-Fluorobenzyl)pyrrolidine” could potentially be used in the synthesis of fluorinated pyridines .
Potential Applications in Analgesic and Sedative Agents
Pyrrolo[3,4-c]pyridines, which could potentially be synthesized using “3-(4-Fluorobenzyl)pyrrolidine”, have been studied as analgesic and sedative agents .
Use in Synthesis of Bioactive Compounds
The pyrrolidine ring, a part of the “3-(4-Fluorobenzyl)pyrrolidine” structure, is widely used in the synthesis of bioactive compounds . These compounds have a wide range of biological activities and are used in the treatment of various diseases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKNLUWVTUZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395023 | |
| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)pyrrolidine | |
CAS RN |
193220-17-6 | |
| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





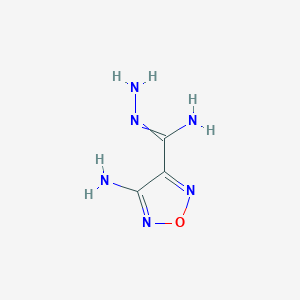
![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)



